(s)-6-Fluoro-2,2-dimethylchroman-4-ol (s)-6-Fluoro-2,2-dimethylchroman-4-ol
Brand Name: Vulcanchem
CAS No.: 235422-97-6
VCID: VC5557372
InChI: InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m0/s1
SMILES: CC1(CC(C2=C(O1)C=CC(=C2)F)O)C
Molecular Formula: C11H13FO2
Molecular Weight: 196.221

(s)-6-Fluoro-2,2-dimethylchroman-4-ol

CAS No.: 235422-97-6

Cat. No.: VC5557372

Molecular Formula: C11H13FO2

Molecular Weight: 196.221

* For research use only. Not for human or veterinary use.

(s)-6-Fluoro-2,2-dimethylchroman-4-ol - 235422-97-6

Specification

CAS No. 235422-97-6
Molecular Formula C11H13FO2
Molecular Weight 196.221
IUPAC Name (4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol
Standard InChI InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m0/s1
Standard InChI Key BEZSNFOXBWMXRK-VIFPVBQESA-N
SMILES CC1(CC(C2=C(O1)C=CC(=C2)F)O)C

Introduction

Structural Characteristics and Stereochemical Considerations

The molecular architecture of (S)-6-Fluoro-2,2-dimethylchroman-4-ol features a chroman ring system—a benzopyran moiety fused with a dihydropyran ring. Key substituents include a fluorine atom at the 6-position and two methyl groups at the 2-position, which confer steric and electronic modifications critical to its biological activity. The hydroxyl group at the 4-position introduces hydrogen-bonding capabilities, enhancing interactions with biological targets.

Stereochemistry and Configurational Stability

The (S)-configuration at the 4-position dictates its enantiomeric purity, a factor paramount for its pharmacological efficacy. Computational studies using density functional theory (DFT) have elucidated the energy barriers associated with epimerization, revealing that the (S)-enantiomer exhibits greater stability compared to its (R)-counterpart. This stability is attributed to favorable intramolecular hydrogen bonding between the hydroxyl group and the adjacent oxygen atom in the chroman ring, as evidenced by bond lengths of 1.85A˚1.85 \, \text{Å} and angles of 105105^\circ in optimized DFT models.

Synthesis and Chemical Preparation

Multi-Step Organic Synthesis

The synthesis of (S)-6-Fluoro-2,2-dimethylchroman-4-ol typically involves a sequence of Friedel-Crafts alkylation, fluorination, and stereoselective reduction. A representative protocol begins with 2,2-dimethylchroman-4-one, which undergoes electrophilic fluorination using Selectfluor®\text{Selectfluor}^{\text{®}} in acetonitrile to yield 6-fluoro-2,2-dimethylchroman-4-one . Subsequent asymmetric reduction using (RR)-CBS (Corey-Bakshi-Shibata) catalyst achieves enantiomeric excess (ee) >98%, producing the (S)-alcohol with a yield of 82% .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)ee (%)
FluorinationSelectfluor®, CH₃CN, 60°C75
Asymmetric Reduction(R)-CBS, BH₃·THF, -20°C82>98

Enzymatic Resolution Strategies

Alternative approaches employ esterase-mediated resolution for large-scale production. Using immobilized Geobacillus thermocatenulatus esterases (EstS), racemic methyl 6-fluoro-chroman-2-carboxylate undergoes hydrolysis in a biphasic toluene-water system, achieving 96.9% ee for the (S)-enantiomer . This method offers a greener alternative to traditional chemical resolution, with a total mole yield of 93.5% across ten batches .

Computational Studies and Molecular Interactions

Density Functional Theory (DFT) Analyses

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity. The electrostatic potential map shows a regions of high electron density around the fluorine atom (0.32e-0.32 \, \text{e}) and hydroxyl group (0.45e-0.45 \, \text{e}), correlating with nucleophilic attack susceptibility at the 4-position.

Molecular Dynamics Simulations

Steered molecular dynamics (SMD) simulations of (S)-6-Fluoro-2,2-dimethylchroman-4-ol bound to ICAM-1 demonstrate a binding free energy (ΔGbind\Delta G_{\text{bind}}) of 9.2kcal/mol-9.2 \, \text{kcal/mol}, driven by van der Waals interactions (68%) and electrostatic contributions (22%) . The compound induces conformational changes in the LFA-1 binding pocket, reducing ICAM-1 adhesion by 74% at 10 μM .

Applications in Medicinal Chemistry

Prodrug Development

Ester derivatives, such as the 4-acetoxy analog, exhibit improved bioavailability (AUC024=12.7μg\cdotph/mL\text{AUC}_{0-24} = 12.7 \, \mu\text{g·h/mL}) compared to the parent compound (AUC024=8.3μg\cdotph/mL\text{AUC}_{0-24} = 8.3 \, \mu\text{g·h/mL}) in rodent models. Hydrolysis in hepatic microsomes regenerates the active (S)-enantiomer with a half-life of 2.3 hours.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the chroman scaffold reveal that:

  • Fluorine substitution at the 6-position enhances TNF-α inhibition by 40% compared to non-fluorinated analogs .

  • Methyl groups at the 2-position improve metabolic stability, reducing clearance from 23.1mL/min/kg23.1 \, \text{mL/min/kg} to 9.8mL/min/kg9.8 \, \text{mL/min/kg} in cytochrome P450 assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator